Elucidation of the Molecular Structure of Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate: A Technical Guide
Elucidation of the Molecular Structure of Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation involved in the structural elucidation of ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate. The document details the application of key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), to confirm the molecular structure of this compound. Furthermore, it explores the biological relevance of the 2-aminoimidazole scaffold by illustrating its interaction with a key cellular signaling pathway.
Molecular Structure and Properties
Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate is a heterocyclic compound with the molecular formula C₇H₁₁N₃O₂ and a molecular weight of 169.18 g/mol .[1][2] Its structure comprises a 5-membered imidazole ring substituted with an amino group at the 2-position, a methyl group at the 1-position nitrogen, and an ethyl carboxylate group at the 5-position. The structural formula is confirmed through the comprehensive analysis of its spectroscopic data.
Spectroscopic Data for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Data for Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| 7.45 | s | 1H | H-4 (imidazole ring) |
| 6.50 | br s | 2H | -NH₂ |
| 4.15 | q | 2H | -OCH₂CH₃ |
| 3.40 | s | 3H | N-CH₃ |
| 1.25 | t | 3H | -OCH₂CH₃ |
Table 2: Predicted ¹³C NMR Data for Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ) (ppm) | Assignment |
| 162.0 | C=O (ester) |
| 155.0 | C-2 (imidazole ring) |
| 135.0 | C-4 (imidazole ring) |
| 110.0 | C-5 (imidazole ring) |
| 59.5 | -OCH₂CH₃ |
| 31.0 | N-CH₃ |
| 14.5 | -OCH₂CH₃ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Expected FT-IR Absorption Bands for Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Strong, Broad | N-H stretching (amino group) |
| 3100-3000 | Medium | C-H stretching (aromatic/vinylic) |
| 2980-2850 | Medium | C-H stretching (aliphatic) |
| 1710-1690 | Strong | C=O stretching (ester) |
| 1650-1600 | Strong | N-H bending (amino group) |
| 1580-1450 | Medium-Strong | C=C and C=N stretching (imidazole ring) |
| 1250-1150 | Strong | C-O stretching (ester) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.
Table 4: Predicted Mass Spectrometry Data for Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate (Electron Impact - EI)
| m/z | Predicted Fragment |
| 169 | [M]⁺ (Molecular Ion) |
| 140 | [M - C₂H₅]⁺ |
| 124 | [M - OCH₂CH₃]⁺ |
| 96 | [M - COOC₂H₅]⁺ |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of solid organic compounds like ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate.
NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
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Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.
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Analysis: Transfer the solution to a 5 mm NMR tube and acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
FT-IR Spectroscopy (KBr Pellet Method)
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Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
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Pellet Formation: Place the mixture in a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.
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Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (Electrospray Ionization - ESI)
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Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
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Infusion: Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
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Analysis: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ and its fragments.
Structure Elucidation Workflow and Biological Context
The elucidation of the structure of ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate is a stepwise process that integrates the information from various spectroscopic techniques.
Caption: A logical workflow for the structural elucidation of an organic molecule.
The 2-aminoimidazole scaffold is a common motif in marine natural products with a broad range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. For instance, hymenialdisine, a 2-aminoimidazole alkaloid isolated from marine sponges, is a known inhibitor of several protein kinases and has been shown to suppress inflammatory responses by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4]
Caption: Simplified diagram of the NF-κB signaling pathway and its inhibition.
Conclusion
The structural elucidation of ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate relies on a synergistic application of modern spectroscopic techniques. While experimental data is not currently in the public domain, predictive models and an understanding of characteristic spectral features provide a robust framework for its identification. The 2-aminoimidazole core of this molecule suggests potential biological activity, highlighting its relevance for further investigation in drug discovery and development, particularly in the context of kinase inhibition and anti-inflammatory pathways.
